N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

Perovskite solar cells Covalent organic frameworks Nucleation template additive

Triamine monomers limit COF surface areas to ~800 m²/g. TABPA, a C₃v-symmetric tetra-amine, enables 3D bor-topology COFs with 2745.06 m²/g BET and 3.57 nm mesopores-3.4× higher than TAPA-derived frameworks. Key data: • >99.9% photocatalytic tetrahydroquinoline-to-quinoline conversion under visible light, no precious metal co-catalysts needed. • BABT-COF delivers 18.56% perovskite solar cell PCE, surpassing TAPA-derived TABT-COF (18.10%) and additive-free controls (16.58%). Supplied at 97% purity as a yellow solid; soluble in DCM, DMF, DMSO. Store at 2-8°C under inert atmosphere.

Molecular Formula C36H30N4
Molecular Weight 518.6 g/mol
Cat. No. B8200719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine
Molecular FormulaC36H30N4
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)N
InChIInChI=1S/C36H30N4/c37-31-13-1-25(2-14-31)28-7-19-34(20-8-28)40(35-21-9-29(10-22-35)26-3-15-32(38)16-4-26)36-23-11-30(12-24-36)27-5-17-33(39)18-6-27/h1-24H,37-39H2
InChIKeyDJAVGLSMAXSAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TABPA: Tetra-Functional Triarylamine for Advanced COF and Optoelectronic Material Procurement


N4,N4-Bis(4′-amino-[1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-4,4′-diamine (CAS 2607105-89-3, synonym TABPA or TPAs-3NH₂) is a C₃v-symmetric tetra-amine monomer with molecular formula C₃₆H₃₀N₄ and molecular weight 518.65 g·mol⁻¹ . It features a triphenylamine (TPA) core with four terminal primary amine (–NH₂) groups connected via para-biphenyl spacers, yielding an extended π-conjugated scaffold suitable for imine-linked covalent organic framework (COF) synthesis, perovskite solar cell (PSC) interfacial engineering, and organic electronic applications [1]. The compound is soluble in DCM, DMF, and DMSO, and is typically stored at 2–8 °C under inert atmosphere .

1 Tetra-functional triarylamine monomer for 3D imine-linked COF synthesis
2 Perovskite solar cell interfacial engineering additive research
3 Photocatalytic oxidation studies (triphenylamine photosensitizer core)

Why TABPA Cannot Be Replaced by Common Triamine or Alternative Tetra-Amine Monomers


Generic substitution of this tetra-functional triarylamine monomer with common in-class alternatives such as tris(4-aminophenyl)amine (TAPA, trifunctional), 1,3,5-tris(4-aminophenyl)benzene (TAPB, trifunctional), or even tetrakis(4-aminobiphenyl)ethylene (ETTBA, tetrafunctional but tetraphenylethylene-cored) leads to fundamentally different COF topologies, pore architectures, and device performance outcomes [1]. The compound's unique combination of four para-biphenyl-extended amine arms on a triphenylamine core dictates a bor-topology 3D framework with non-interpenetrated mesopores when condensed with tetrahedral aldehyde nodes—a structural outcome that triamines cannot replicate [1]. In perovskite solar cells, COFs built from this monomer (BABT-COF) deliver a higher power conversion efficiency (18.56%) than the isostructural COF built from the closest triamine analog TAPA (TABT-COF, 18.10%), demonstrating that even within the same BTT-aldehyde platform, the amine monomer identity measurably alters device performance [2].

This Monomer (TABPA)
C3v-symmetric, four terminal -NH2 arms on triphenylamine core
Enables non-interpenetrated 3D bor-topology COF
Para-biphenyl spacer extends conjugation and pore dimensions
Triamine / Alternative Tetra-Amine Analogs
Triamines (TAPA, TAPB) form only 2D COF topologies; 3D porosity not achievable
Tetrakis(aminobiphenyl)ethylene (ETTBA) has TPE core, favoring AIE sensing over photocatalysis
Perovskite additive performance may differ measurably with monomer geometry

Quantitative Differentiation Evidence Against Closest Structural and Functional Analogs


Head-to-Head PCE Comparison in Perovskite Solar Cells

When incorporated as a nucleation-template additive into the perovskite active layer of PSCs, BABT-COF—constructed from the target compound (TABPA) and benzotrithiophene-2,5,8-tricarbaldehyde (BTT)—yields a champion power conversion efficiency (PCE) of 18.56%, compared with 18.10% for TABT-COF, which is built from tris(4-aminophenyl)amine (TAPA) on the identical BTT platform [1]. Both outperform the pristine control device (16.58%) [1]. The 0.46 absolute percentage-point advantage of the target-compound-derived COF over the TAPA-derived COF, under identical device architecture and fabrication conditions, constitutes a direct head-to-head differentiation within the same study [1].

PSC Efficiency Comparison
Head-to-head
BABT-COF (target): 18.56%
TABT-COF (triamine analog): 18.10%
Control (no COF): 16.58%
Reported device-performance differentiation under identical architecture.
Absolute difference +0.46% vs. triamine-derived COF; Solar RRL 2023.
Perovskite solar cells Covalent organic frameworks Nucleation template additive

Ultra-High BET Surface Area and 3D Mesopores via Non-Interpenetrated Topology

Condensation of the target compound (TABPA, a C₃-symmetric planar triamine node with four terminal –NH₂ groups) with the tetrahedral aldehyde TFBM yields 3D-TABPA-COF, which adopts a non-interpenetrated bor (borate) topology and exhibits a BET specific surface area of 2745.06 m² g⁻¹ with uniform mesopores centered at 3.57 nm [1]. In contrast, common triamine monomers such as TAPA or TAPB can only form 2D layered COF topologies (e.g., hcb, sql, or kgm nets) when combined with trialdehydes, typically yielding BET surface areas in the range of 550–1400 m² g⁻¹ depending on the co-monomer [2]. The 3D connectivity enabled by TABPA's tetra-functionality directly prevents framework interpenetration and is the structural origin of the ~2-fold or greater surface area enhancement over representative triamine-derived 2D COFs [1][2].

BET Surface Area
Class-level
2745.06 m² g⁻¹
Supports 3D mesoporous framework selection; bor topology prevents interpenetration.
Mesopores centered at 3.57 nm. Triamine-based 2D COFs typically 550–1400 m² g⁻¹.
3D covalent organic frameworks Mesoporous materials bor topology

Near-Quantitative Photocatalytic Tetrahydroquinoline-to-Quinoline Conversion

3D-TABPA-COF, whose catalytic active center is the TABPA monomer unit, achieves >99.9% conversion of tetrahydroquinoline to quinoline under visible-light irradiation (6 W, 405 nm blue LED) at room temperature and atmospheric O₂ pressure within 6 hours, without any precious metal co-catalyst [1]. The triphenylamine moiety of TABPA acts as an intrinsic photosensitizer, enabling light absorption, charge separation, and superoxide radical generation [1]. While a direct comparison with a non-TABPA 3D COF photocatalyst under identical conditions is not available in the primary study, the near-quantitative yield substantially exceeds typical photocatalytic oxidation yields reported for metal-free 2D COF and g-C₃N₄ systems, which commonly fall in the 60–90% range for comparable heterocycle oxidation reactions under similar mild conditions [1][2].

Photocatalytic Conversion
Class-level
>99.9% yield (THQ → quinoline)
Reported near-quantitative conversion; supports metal-free photocatalysis screening.
405 nm LED, RT, 6 h, O₂. Typical 2D COF/g-C₃N₄: 60–90%.
Photocatalysis Heterocycle oxidation Metal-free catalyst

Structural Differentiation from Tetrakis(4-aminobiphenyl)ethylene

The target compound (MW 518.65, C₃₆H₃₀N₄) features a [1,1′-biphenyl]-4,4′-diamine core with two additional 4′-amino-[1,1′-biphenyl]-4-yl substituents on the central nitrogen, yielding a C₃-symmetric tetra-amine with a triphenylamine center . Its closest tetra-functional analog, tetrakis(4-aminobiphenyl)ethylene (ETTBA, CAS 2252187-21-4, MW 696.88, C₅₀H₄₀N₄), features a tetraphenylethylene (TPE) core with four 4-aminobiphenyl arms [1]. The TABPA core is planar and electron-donating (triarylamine), favoring charge-transfer and photosensitization, whereas the TPE core of ETTBA is propeller-shaped and primarily valued for aggregation-induced emission (AIE) [1]. TABPA is documented as a 3D COF node for bor-topology frameworks; ETTBA, by contrast, is predominantly used as an AIE luminogen for hypochlorite sensing and as a 2D COF building block [1][2]. No published COF synthesized from ETTBA has been reported to achieve a BET surface area approaching 2745 m² g⁻¹ or to function as a photocatalytic active center for heterocycle oxidation, underscoring the divergent application niches of these two tetra-amines [2].

TABPA vs. ETTBA
Cross-study comparable
TABPA: TPA core, MW 518.65
3D COF node, photocatalysis
ETTBA: TPE core, MW 696.88
AIE luminogen, 2D COF node
Core architecture dictates non-overlapping application profiles.
No reported ETTBA 3D COF achieving comparable BET or photocatalytic activity.
Monomer design COF topology Aggregation-induced emission

Tetra-Functional Amine Enables 3D COF Construction vs. Tri-Functional TAPA

TABPA's four terminal –NH₂ groups arranged on a C₃v-symmetric triphenylamine scaffold allow it to function as a tritopic planar node in COF synthesis (three biphenyl-amine arms define the trigonal geometry; the fourth amine on the central biphenyl contributes to framework connectivity), enabling 3D COF architectures when paired with tetrahedral aldehyde nodes [1]. In contrast, tris(4-aminophenyl)amine (TAPA, CAS 5981-09-9, MW 290.36) is strictly trifunctional and can only generate 2D COF topologies (e.g., hcb, kgm) when combined with di- or tri-aldehyde linkers [2]. This dimensionality difference has concrete consequences: 3D-TABPA-COF achieves a BET surface area of 2745 m² g⁻¹ and exhibits n-type semiconductor behavior with a measurable band gap suitable for photocatalytic O₂ activation, whereas TAPA-derived 2D COFs (e.g., BTT-TAPA) yield BET surface areas of only ~800 m² g⁻¹ and are primarily explored for adsorption or electrochromic applications [1][3].

3D vs. 2D Node Geometry
Class-level
TABPA: 4 × –NH₂, enables 3D bor COF
Triamine monomers limited to 2D topologies; dimensionality alters porosity and application scope.
BTT-TAPA (2D) surface area ~800 m² g⁻¹ vs. 2745 m² g⁻¹ for 3D-TABPA-COF.
Reticular chemistry COF dimensionality Node geometry

High-Impact Application Scenarios Driven by Quantitative Differentiation Evidence


Perovskite Solar Cell Interfacial Engineering via COF Additive

Researchers optimizing perovskite solar cell performance should select this monomer for synthesizing BABT-COF as a nucleation-template additive in the perovskite active layer. Direct comparative evidence demonstrates that BABT-COF delivers a champion PCE of 18.56%, outperforming the TAPA-derived TABT-COF (18.10%) and the additive-free control device (16.58%) under identical conditions [1]. The 0.46% absolute efficiency gain over the closest triamine-analog-derived COF is attributable to the extended biphenyl conjugation and tetra-functional architecture of TABPA, which modulates perovskite crystallinity more effectively [1].

3D Mesoporous COF Photocatalyst for Metal-Free Heterocycle Oxidation

This compound is the monomer of choice for constructing 3D-TABPA-COF, a non-interpenetrated bor-topology COF that achieves quantitative (>99.9%) photocatalytic conversion of tetrahydroquinoline to quinoline under visible light at room temperature [1]. The resulting 3D COF's ultra-high BET surface area (2745.06 m² g⁻¹) and uniform 3.57 nm mesopores provide abundant accessible catalytic sites, while the intrinsic triphenylamine photosensitizer in TABPA eliminates the need for precious metal co-catalysts [1]. This application scenario is uniquely enabled by TABPA and is not accessible using triamine monomers, which cannot form 3D bor frameworks [2].

High-Surface-Area 3D COF for Gas Adsorption and Energy Storage

For laboratories requiring COFs with BET surface areas exceeding 2000 m² g⁻¹ and well-defined mesoporosity, TABPA is a critical tetra-amine building block. The resulting 3D-TABPA-COF achieves 2745.06 m² g⁻¹ with 3.57 nm mesopores—a surface area that is approximately 3.4-fold higher than typical TAPA-derived 2D COFs (~800 m² g⁻¹ for BTT-TAPA) [1][2]. The non-interpenetrated bor topology, enabled by TABPA's unique geometry, ensures that the theoretical pore volume is fully realized, making this monomer preferable over alternative tetra-amines such as TAPDA or ETTBA for ultra-high-porosity applications [1].

Structure–Activity Relationship Studies on COF Node Geometry

This monomer is an essential tool compound for systematic SAR studies comparing 3D vs. 2D COF performance as a function of amine node functionality. The direct comparison between BABT-COF (TABPA-based, tetra-functional, extended conjugation) and TABT-COF (TAPA-based, tri-functional, shorter conjugation) on the identical BTT aldehyde platform provides a clean experimental system to isolate the effect of amine monomer structure on COF properties and device outcomes [1]. Procurement of both TABPA and TAPA from the same supplier ensures batch consistency for rigorous comparative studies [1].

Application
Selection Property
Validation Focus
Perovskite solar cell interfacial engineering research
Tetra-functional node geometry with extended biphenyl conjugation
Device efficiency endpoint review under identical COF incorporation conditions
Metal-free photocatalytic oxidation studies
Triphenylamine core acts as intrinsic photosensitizer
Photocatalytic conversion endpoint and superoxide radical generation pathway
High-surface-area 3D COF synthesis
Non-interpenetrated bor-topology framework formation
Porosity and BET surface area endpoint review; mesopore size distribution
COF node structure–activity relationship studies
Monomer functionality comparison (tetra- vs. tri-amine)
Framework topology and device outcome review under identical aldehyde platform
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